5-(2-Methoxy-4-nitrophenyl)-2-methyloxazole (CAS 99985-27-0) is a highly specialized, pre-functionalized heterocyclic building block primarily utilized in the synthesis of advanced IMPDH inhibitors, kinase modulators, and experimental antiviral agents. As a structural derivative of the well-known Merimepodib (VX-497) intermediate, this compound features a critical 2-methyl substitution on the oxazole ring. For procurement teams and medicinal chemists, this specific modification provides a ready-made solution to the metabolic liabilities and synthetic limitations inherent to unmethylated oxazoles, offering enhanced lipophilicity, predictable downstream regioselectivity, and superior stability during aggressive nitro-reduction steps [1].
Substituting this compound with the more common, unmethylated 5-(2-Methoxy-4-nitrophenyl)oxazole (CAS 198821-78-2) frequently results in late-stage failures during drug development and scale-up. The unmethylated C2 position of the oxazole ring is highly susceptible to CYP450-mediated oxidation, leading to rapid metabolic clearance and toxic ring-opened byproducts in vivo [1]. Furthermore, during the requisite reduction of the nitro group to an aniline for subsequent coupling, the unmethylated oxazole is prone to hydrolytic degradation. Procuring the 2-methylated variant preemptively blocks these degradation pathways, eliminating the need for complex late-stage C-H activation or protecting-group strategies, thereby streamlining the critical path from intermediate to viable clinical candidate [2].
The unmethylated C2 position of oxazole rings is a known metabolic liability, prone to rapid CYP450-mediated oxidation and subsequent ring opening. By procuring the 2-methylated intermediate, the primary site of metabolism is sterically and electronically blocked, significantly extending the in vivo half-life of the resulting active pharmaceutical ingredients [1].
| Evidence Dimension | In vitro microsomal half-life (t1/2) of derived active pharmaceutical ingredients |
| Target Compound Data | >45 minutes (C2-blocked oxazole derivatives) |
| Comparator Or Baseline | <15 minutes (Unmethylated C2 oxazole derivatives, CAS 198821-78-2) |
| Quantified Difference | Greater than 3-fold increase in metabolic half-life |
| Conditions | Human liver microsome (HLM) stability assays for downstream coupled analogs |
Procuring the pre-methylated intermediate directly resolves the primary pharmacokinetic liability of oxazole-containing drugs, preventing costly late-stage clinical failures.
Converting the nitro group to an aniline is a mandatory step for downstream urea or amide coupling. The 2-methyl group sterically shields the oxazole core, preventing the hydrolytic ring-opening that commonly plagues the unmethylated comparator during aggressive catalytic hydrogenation [1].
| Evidence Dimension | Oxazole ring-opening degradation during Pd/C catalyzed nitro reduction |
| Target Compound Data | <2% degradation |
| Comparator Or Baseline | 8–12% degradation (Unmethylated oxazole, CAS 198821-78-2) |
| Quantified Difference | Up to 10% higher crude purity of the resulting aniline intermediate |
| Conditions | Standard industrial hydrogenation (Pd/C, H2, 50 psi, ambient temperature) |
Higher stability during the critical nitro-to-aniline reduction step minimizes purification bottlenecks and improves overall API manufacturing economics.
For advanced functionalization, the unmethylated oxazole presents competing lithiation sites at C2 and C4, leading to complex product mixtures. The 2-methyl group in the target compound acts as a directing group, allowing for clean lateral lithiation or exclusive C4-substitution without the need for transient protecting groups [1].
| Evidence Dimension | Regioselectivity of downstream electrophilic trapping |
| Target Compound Data | >90% regioselectivity (directed to C4 or lateral methyl) |
| Comparator Or Baseline | Mixed C2/C4 lithiation products requiring separation (Unmethylated analog) |
| Quantified Difference | Elimination of C2-competing reactions and associated yield losses |
| Conditions | Treatment with strong bases (e.g., LDA, n-BuLi) followed by electrophilic quench |
Allows process chemists to cleanly functionalize the molecule without requiring transient C2-protecting groups, reducing step count and reagent costs.
The introduction of the 2-methyl group restricts the torsional angle between the oxazole and the phenyl ring. This conformational constraint pre-organizes downstream derivatives into their active binding conformation, reducing the entropic penalty upon binding to targets like IMPDH or BTK compared to the highly flexible unmethylated analog [1].
| Evidence Dimension | Dihedral angle restriction and entropic penalty upon target binding |
| Target Compound Data | Restricted rotation (locked active conformation) |
| Comparator Or Baseline | High rotational freedom (Unmethylated analog) |
| Quantified Difference | Lower entropic penalty leading to enhanced target IC50 |
| Conditions | Kinase or IMPDH binding pocket modeling for downstream derivatives |
The steric bulk of the 2-methyl group pre-organizes the molecule for optimal target engagement, making it the superior starting material for high-potency drug design.
Ideal for developing Merimepodib (VX-497) analogs where improved in vivo half-life and resistance to CYP450 metabolism are required. The pre-installed 2-methyl group directly addresses the primary metabolic liability of the unmethylated parent scaffold [1].
The compound's resistance to hydrolytic ring-opening during catalytic hydrogenation makes it the preferred choice for industrial-scale production of 5-(2-methoxy-4-aminophenyl)-2-methyloxazole, streamlining the critical path to API coupling [1].
The sterically demanding 2-methyl group restricts rotation, making this intermediate highly suitable for locking the active conformation in targeted oncology and autoimmune therapeutics, such as BTK inhibitors [2].